A Technical Guide to the Basic Properties of 1-(6-Hydroxy-2-naphthyl)ethan-1-one
A Technical Guide to the Basic Properties of 1-(6-Hydroxy-2-naphthyl)ethan-1-one
Abstract
1-(6-Hydroxy-2-naphthyl)ethan-1-one, also commonly known as 2-Acetyl-6-naphthol or 6-Hydroxy-2-acetylnaphthalene, is a key aromatic ketone and phenolic compound. Its bifunctional nature, featuring a reactive hydroxyl group and a carbonyl moiety on a naphthalene scaffold, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, primary synthetic routes, and fundamental reactivity. Particular emphasis is placed on the Fries rearrangement for its synthesis and the compound's utility as a building block in the development of more complex molecules for pharmaceutical and material science applications. Detailed protocols and safety considerations are included to support researchers and drug development professionals in its practical application.
Compound Identification and Physicochemical Properties
1-(6-Hydroxy-2-naphthyl)ethan-1-one is a solid organic compound whose structure integrates a naphthalene ring system with both a hydroxyl (-OH) and an acetyl (-COCH₃) group.[1] This substitution pattern governs its chemical behavior, including its moderate polarity and ability to participate in hydrogen bonding.[1]
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 1-(6-hydroxynaphthalen-2-yl)ethanone | [2] |
| Common Names | 2-Acetyl-6-naphthol, 6-Acetyl-2-naphthol, 6-Hydroxy-2-naphthone | [3][4] |
| CAS Number | 10441-41-5 | [5] |
| Molecular Formula | C₁₂H₁₀O₂ | [2][5] |
| Molecular Weight | 186.21 g/mol | [2][5] |
| Appearance | Solid, Prismatic crystals (from benzene) | [3][5] |
| Melting Point | 171 °C | [3][6] |
| Boiling Point | 370.1 ± 15.0 °C (Predicted) | [3][5] |
| Density | 1.36 g/cm³ (Predicted) | [3][5] |
| Solubility | Soluble in alkali solutions (forms a yellow solution), Chloroform (Slightly, Heated), Methanol (Slightly). | [3][5] |
| Storage Temp. | -20°C Freezer | [5] |
Spectroscopic Profile
The structural features of 1-(6-Hydroxy-2-naphthyl)ethan-1-one give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the phenolic hydroxyl proton (which may be broad and its position solvent-dependent), and a sharp singlet for the three methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern corresponding to the substituted naphthalene system.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the acetyl group (typically downfield, ~195-205 ppm), the methyl carbon, and the ten carbons of the naphthalene ring, with the carbon bearing the hydroxyl group and those in its proximity showing characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is distinguished by key absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic group. A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching of the aryl ketone. Multiple peaks in the 1450-1600 cm⁻¹ region represent the C=C stretching vibrations within the aromatic naphthalene ring.
Synthesis and Reactivity
The synthesis and subsequent reactions of 1-(6-Hydroxy-2-naphthyl)ethan-1-one are central to its utility in research and development.
Primary Synthesis: The Fries Rearrangement
The most common and direct method for preparing hydroxyaryl ketones, including 1-(6-Hydroxy-2-naphthyl)ethan-1-one, is the Fries rearrangement.[7] This reaction involves the intramolecular rearrangement of a phenolic ester, in this case, 2-naphthyl acetate, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[7][8]
The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which facilitates the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich naphthalene ring, primarily at the ortho and para positions relative to the hydroxyl group. Subsequent hydrolysis liberates the final hydroxy ketone product.[7] The regioselectivity can often be controlled by reaction conditions such as temperature.[7] An alternative, catalyst-free method is the photo-Fries rearrangement, which uses UV light to induce the same transformation via a radical mechanism.[8][9]
Caption: Workflow of the Lewis acid-catalyzed Fries Rearrangement.
Core Reactivity
The chemical behavior of 1-(6-Hydroxy-2-naphthyl)ethan-1-one is dominated by its two functional groups:
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Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base. The resulting phenoxide is a potent nucleophile, readily participating in reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation). This reactivity is fundamental for creating a wide array of derivatives.
-
Aryl Ketone Group: The carbonyl group can undergo nucleophilic addition. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The adjacent methyl group is susceptible to reactions such as aldol condensations or haloform reactions under specific conditions. This functionality allows for the extension of the carbon chain or conversion into other functional groups.
The naphthalene ring itself is an electron-rich aromatic system and can undergo electrophilic aromatic substitution, although the regioselectivity will be influenced by the directing effects of the existing hydroxyl (activating, ortho, para-directing) and acetyl (deactivating, meta-directing) groups.[10]
Applications and Research Interest
1-(6-Hydroxy-2-naphthyl)ethan-1-one serves as a crucial building block in the synthesis of more complex molecules.[11] Its structure is a precursor for various derivatives explored in medicinal chemistry. For instance, the related compound 2-acetyl-6-methoxynaphthalene is a key intermediate in the industrial synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[10][12] The hydroxyl group of 2-acetyl-6-naphthol can be methylated to produce this intermediate. Therefore, 1-(6-Hydroxy-2-naphthyl)ethan-1-one is a valuable starting point for generating libraries of pharmacologically active compounds and functional materials.[1]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 1-(6-Hydroxy-2-naphthyl)ethan-1-one is not universally available, data from structurally similar compounds, such as 2-Naphthol and other substituted acetonaphthones, provides essential guidance.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[13][14] Wash hands thoroughly after handling.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14][15]
-
Hazards: May cause skin, eye, and respiratory irritation.[16] As with many phenolic compounds, it should be handled with care. The parent compound, 2-naphthol, is harmful if swallowed or inhaled and can cause serious eye damage.[14]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.[13]
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.
Experimental Protocol: Synthesis of 1-(6-Hydroxy-2-naphthyl)ethan-1-one via Fries Rearrangement
This protocol is adapted from established procedures for the Fries rearrangement of naphthyl acetates.[8]
Objective: To synthesize 1-(6-Hydroxy-2-naphthyl)ethan-1-one from 2-naphthyl acetate.
Materials:
-
2-Naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Heating mantle or water bath
-
Beakers, separatory funnel, Buchner funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-naphthyl acetate (1 equivalent) and anhydrous nitrobenzene. Begin stirring the mixture.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (approx. 1.5 equivalents) to the stirred mixture. An exothermic reaction may occur; use an ice bath to maintain the temperature if necessary.
-
Reaction: Heat the mixture on a water bath at approximately 100°C for 2-3 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and should be done in a fume hood due to the evolution of HCl gas.
-
Workup - Isolation: If a solid product precipitates, it can be collected by vacuum filtration. Often, the product will remain in the organic layer. Transfer the entire mixture to a separatory funnel.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers (the initial nitrobenzene solution and the ethyl acetate extracts).
-
Workup - Washing: Wash the combined organic layers with water, followed by a brine solution, to remove any remaining acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (ethyl acetate and nitrobenzene) under reduced pressure using a rotary evaporator. Steam distillation can also be used to remove the nitrobenzene solvent.[8]
-
Purification: The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., benzene, ethanol/water) to yield pure 1-(6-Hydroxy-2-naphthyl)ethan-1-one.
Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy, comparing the results to literature values.
References
Sources
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